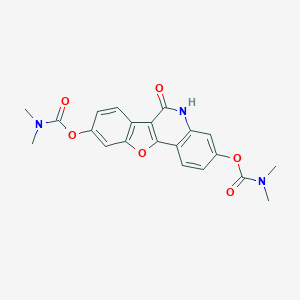

3,9-Bis(N,N-dimethylcarbamoyloxy)-5H-benzofuro(3,2-c)quinoline-6-one

Vue d'ensemble

Description

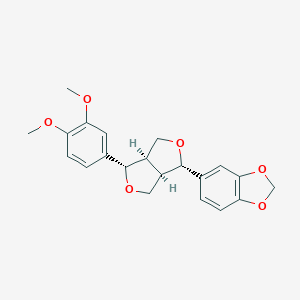

“3,9-Bis(N,N-dimethylcarbamoyloxy)-5H-benzofuro(3,2-c)quinoline-6-one” is a benzofuroquinoline derivative . It has been studied in the context of pharmaceutical sciences .

Synthesis Analysis

The synthesis of “this compound” involves complex chemical processes. One approach to improve its solubility is using amorphous formulations, which can improve solubility by up to a 1000-fold . Amorphous solid dispersions (SDs) consisting of this compound and hydroxypropyl cellulose (HPC) were developed using vibrational ball milling .Molecular Structure Analysis

The molecular structure of “this compound” is complex and requires advanced techniques for analysis. The interactions of this compound with other substances were investigated using powder X-ray diffractometry, Fourier transform infrared spectroscopy, and differential scanning calorimetry .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and require careful analysis. The presence of sodium dodecyl sulfate (SDS) in the ground mixtures containing 90% HPC reduced the grinding duration from 60 min to 30 min in forming a ground SD that significantly increased the dissolution rate .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” have been studied. The 60-min ground mixture containing 90% HPC significantly increased the drug solubility . This amorphous state was stable for 30 days when stored at 40 °C/RH 75% .Applications De Recherche Scientifique

Metabolic Characterization

3,9-Bis(N,N-dimethylcarbamoyloxy)-5H-benzofuro[3,2-c]quinoline-6-one, known as KCA-098, has been studied for its metabolism. In dogs, after oral administration, both the unchanged KCA-098 and nine metabolites were identified. The main metabolic pathways involved are hydrolysis, hydroxylation, and N-demethylation of the N,N-dimethyl-carbamate ester group (Yamada et al., 1999).

Polymorphism and Physicochemical Properties

KCA-098 exhibits polymorphism with four crystalline forms identified: hydrate, I, II, and III. These forms differ in their physical properties and behaviors, such as solubility and thermal stability. This polymorphism significantly impacts the compound's physicochemical characteristics (Yamada et al., 1995).

Effects on Bone Mineral Metabolism

KCA-098 shows potential in bone mineral metabolism. It inhibits bone resorption and stimulates bone formation, as evidenced in studies on chick embryonic bone and ovariectomized rats. This indicates its possible use in treating bone diseases (Kojima et al., 1994).

Comparative Studies with Other Compounds

When compared with ipriflavone, a drug used for osteoporosis, KCA-098 exhibited more potent effects in inhibiting bone resorption and stimulating bone tissue formation. This suggests its higher efficacy in potential therapeutic applications for bone-related conditions (Tsutsumi et al., 1994).

Solubility and Absorption Enhancement

Due to its poor water solubility, which limits oral absorption, techniques like co-grinding with water-soluble polymers have been employed to enhance the dissolution rate and absorption of KCA-098 (Yamada et al., 1999).

Osteoblast and Osteoclast Interaction

KCA-098's interaction with osteoblast-like cells and osteoclasts has been studied. It positively influences osteoblast differentiation and inhibits the formation of osteoclast-like cells. This dual action on bone cells further highlights its potential in bone disease treatment (Kawashima et al., 1996).

Orientations Futures

Propriétés

IUPAC Name |

[9-(dimethylcarbamoyloxy)-6-oxo-5H-[1]benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O6/c1-23(2)20(26)28-11-5-7-13-15(9-11)22-19(25)17-14-8-6-12(29-21(27)24(3)4)10-16(14)30-18(13)17/h5-10H,1-4H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQFYMAOIYJTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C3=C(C4=C(O3)C=C(C=C4)OC(=O)N(C)C)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156241 | |

| Record name | Kca 098 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129794-24-7 | |

| Record name | Kca 098 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129794247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kca 098 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

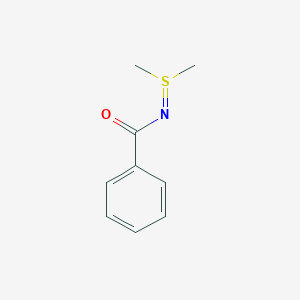

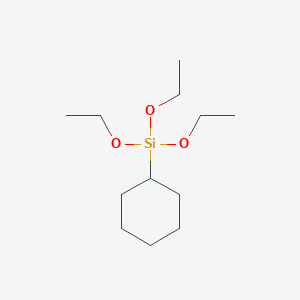

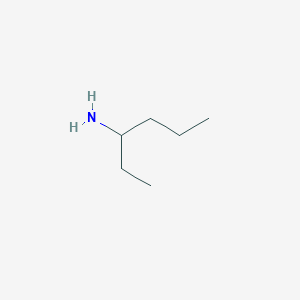

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,8R,9S,13S,14S,17R)-13-Methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B106174.png)

![2-([1,1'-Biphenyl]-4-yl)acetaldehyde](/img/structure/B106197.png)

![4-[(Dimethylamino)methyl]-2,5-dimethylphenol](/img/structure/B106204.png)